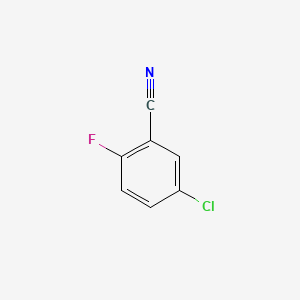

5-Chloro-2-fluorobenzonitrile

描述

The Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile derivatives are a class of aromatic organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group. atamankimya.com This structural motif serves as a versatile foundation in organic synthesis, primarily because the nitrile group can undergo a wide array of chemical transformations. Benzonitriles are crucial precursors in the synthesis of a multitude of more complex molecules. ontosight.ai They are widely used as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and perfumes. atamankimya.comontosight.ai

The reactivity of the cyano group allows for its conversion into various other functional groups. For example, hydrolysis of benzonitriles can yield benzamides, and subsequent reaction with amines can produce N-substituted benzamides. atamanchemicals.com Furthermore, benzonitrile and its derivatives can coordinate with transition metals to form labile complexes, which are useful as synthetic intermediates because the benzonitrile ligand can be easily replaced by stronger ligands. atamanchemicals.com Their utility also extends to their use as specialty solvents, capable of dissolving a wide range of organic molecules. atamankimya.comsolubilityofthings.com The structural stability combined with the reactivity of the nitrile group makes benzonitrile derivatives indispensable building blocks in modern synthetic chemistry. solubilityofthings.com

Strategic Importance of Halogenation in Chemical Design

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful strategy in chemical design. numberanalytics.com The incorporation of halogens can dramatically alter a compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This makes halogenation a critical tool in the fields of medicinal chemistry, materials science, and agrochemical development. numberanalytics.com

In drug design, halogenation is frequently employed to enhance the therapeutic profile of a lead compound. Introducing halogens can modify properties such as:

Lipophilicity : Affecting how a drug is absorbed, distributed, metabolized, and excreted.

Metabolic Stability : The strong carbon-fluorine bond, in particular, can block metabolic pathways, increasing a drug's half-life. numberanalytics.com

Binding Affinity : Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction where the halogen acts as a Lewis acid, interacting with electron-donating atoms in a biological target like a protein. acs.orgacs.org This can lead to increased potency and selectivity. nih.gov

One-third of drugs currently in clinical trials are halogenated, underscoring the significance of this chemical modification. nih.gov Beyond pharmaceuticals, halogenation is used to create materials with specific properties and to synthesize effective herbicides, insecticides, and fungicides. numberanalytics.com

Overview of 5-Chloro-2-fluorobenzonitrile within Contemporary Chemical Science

Within the family of halogenated benzonitriles, this compound is a dihalogenated compound that has emerged as a significant building block in organic synthesis. ossila.com Its structure, featuring a benzonitrile core with a fluorine atom at the 2-position (ortho to the nitrile) and a chlorine atom at the 5-position, provides a unique combination of reactivity and functionality. ossila.com

This compound is primarily utilized as a chemical intermediate for the synthesis of higher-value, complex molecules. ontosight.ai Its distinct substitution pattern makes it a valuable precursor in medicinal chemistry and agrochemical research. ontosight.ai Key applications include its use in the synthesis of kinase inhibitors, which are a critical class of drugs for treating diseases like cancer. ossila.com It is also employed in the preparation of aryl ether inhibitors of Bacillus anthracis enoyl–ACP reductase, highlighting its role in developing new antimicrobial agents. ossila.com Furthermore, research has demonstrated its utility as an intermediate for other potential antiviral and anticancer agents, as well as for herbicides and insecticides. ontosight.ai In materials science, it serves as a building block for functional materials. ontosight.ai

The strategic placement of the fluorine and chlorine atoms influences the molecule's electronic properties and provides distinct sites for further chemical reactions, such as nucleophilic aromatic substitution, making it a versatile tool for chemists. smolecule.com

Compound Identifiers: this compound

| Identifier | Value |

|---|---|

| CAS Number | 57381-34-7 |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol |

| InChI Key | GJNJDELEHIGPKJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C#N |

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow crystalline solid | smolecule.com |

| Melting Point | 67-70 °C | ossila.comsigmaaldrich.com |

| Boiling Point | 95-100 °C at 10 mmHg | ontosight.ai |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane. | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNJDELEHIGPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205973 | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-34-7 | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-FLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U2ML7JC3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Chloro 2 Fluorobenzonitrile

Established Synthetic Pathways to 5-Chloro-2-fluorobenzonitrile

Traditional methods for synthesizing this compound have laid the groundwork for more advanced approaches. These established pathways primarily include halogen exchange reactions and routes starting from specific precursors.

Halogen Exchange Reactions in Fluorobenzonitrile Synthesis

A cornerstone in the synthesis of this compound is the halogen exchange reaction, a type of nucleophilic aromatic substitution. smolecule.com This process typically involves the replacement of a chlorine atom on a chlorobenzonitrile precursor with a fluorine atom. The reaction is commonly carried out by treating the corresponding chlorobenzonitrile, such as 2,5-dichlorobenzonitrile, with an alkali metal fluoride (B91410) like potassium fluoride. ontosight.ai

The mechanism proceeds through an addition-elimination pathway where the fluoride anion attacks the aromatic ring. smolecule.com The presence of the electron-withdrawing cyano group on the benzonitrile (B105546) framework activates the ring towards this nucleophilic attack, thereby facilitating the substitution. smolecule.com Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are preferred for these reactions as they effectively solvate cations while leaving the fluoride anion more reactive. smolecule.com Reaction temperatures are typically elevated, often ranging from 100°C to 200°C.

Precursor-Based Synthetic Routes (e.g., from 2-chloro-5-fluorobenzoic acid derivatives)

Another established route involves the use of specific precursors, such as derivatives of 2-chloro-5-fluorobenzoic acid. ontosight.ai In this approach, the carboxylic acid functionality is converted into a nitrile group. This transformation can be achieved through various synthetic steps. For instance, 2-chloro-5-fluorobenzoic acid can be reacted with ammonia (B1221849) or a derivative in the presence of a suitable catalyst to yield 2-chloro-5-fluorobenzonitrile. ontosight.ai This method provides an alternative pathway to the target molecule, starting from a different functional group.

Advanced and Green Synthetic Approaches

In recent years, more advanced and environmentally conscious methods have been developed for the synthesis of this compound. These include microwave-assisted protocols and the use of sophisticated catalytic systems to enhance reaction efficiency and yield.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the preparation of this compound. This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. smolecule.comrsc.org

For example, the reaction of this compound with methyl thioglycolate and triethylamine (B128534) to produce 3-aminobenzo[b]thiophene derivatives has been shown to proceed with high yields (94-95%) under microwave irradiation. In one specific protocol, this reaction was completed in just 11 minutes. The optimization of microwave-assisted synthesis parameters is crucial, with temperature and reaction time being key variables. smolecule.com Optimal temperatures for related benzonitrile syntheses are often found to be between 140-180°C, with yields plateauing after 10-30 minutes of irradiation. smolecule.com

Catalytic Systems in this compound Synthesis

The efficiency of synthetic routes to this compound is often enhanced by the use of catalysts.

Quaternary ammonium (B1175870) salts are highly effective phase-transfer catalysts, particularly in halogen exchange reactions for fluorobenzonitrile synthesis. smolecule.com These catalysts, such as tetrabutylammonium (B224687) bromide, facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs. smolecule.com They function by forming an ion pair with the fluoride anion, which increases its solubility and nucleophilic reactivity in the organic solvent. smolecule.com The use of quaternary ammonium compounds bearing alkoxypolyoxyalkyl radicals has been noted as a significant advancement, allowing for catalyst loadings of 1 to 35 percent by weight relative to the starting aromatic compound. smolecule.com This catalytic approach has been shown to improve reaction rates and yields in the synthesis of fluorobenzonitriles from their chloro-precursors. google.com

Below is a table summarizing the key aspects of the synthetic methodologies discussed:

| Synthetic Approach | Key Features | Typical Reagents & Conditions | Advantages |

| Halogen Exchange | Nucleophilic aromatic substitution of chlorine with fluorine. smolecule.com | 2,5-dichlorobenzonitrile, potassium fluoride, aprotic polar solvents (DMSO, DMF), 100-200°C. ontosight.ai | Established and widely used method. |

| Precursor-Based | Conversion of a carboxylic acid derivative to a nitrile. ontosight.ai | 2-chloro-5-fluorobenzoic acid, ammonia/ammonia derivative, catalyst. ontosight.ai | Alternative route from a different functional group. |

| Microwave-Assisted | Use of microwave irradiation for rapid heating. | Can be applied to various reaction types, often with reduced reaction times (e.g., 11 minutes). | Faster reactions, often higher yields. smolecule.comrsc.org |

| Quaternary Ammonium Catalysis | Phase-transfer catalysis to enhance fluoride reactivity. smolecule.com | Quaternary ammonium salts (e.g., tetrabutylammonium bromide), alkali metal fluorides. smolecule.com | Improved reaction rates and yields. google.com |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl nitriles, including this compound. These methods typically involve the cyanation of a corresponding (hetero)aryl halide or triflate. nih.govacs.org The general approach is the reaction of a precursor like 1-bromo-4-chloro-2-fluorobenzene (B27433) or 1,4-dichloro-2-fluorobenzene with a cyanide source, facilitated by a palladium catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst. organic-chemistry.org To overcome this, various strategies have been developed. One effective method utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in conjunction with a co-catalyst or activator. For instance, the use of zinc formate (B1220265) dihydrate can reactivate the palladium catalyst, enabling efficient conversion of aryl bromides and activated aryl chlorides. organic-chemistry.org Another approach employs palladacycle catalysts, which are robust and allow for low catalyst loadings and fast reaction times, even with less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.gov The choice of ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is also crucial for the reaction's success. organic-chemistry.org

Research has also demonstrated that the efficiency of these cyanation reactions can be dramatically improved by the addition of substoichiometric amounts of copper or zinc species. acs.org For example, the combination of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with cuprous iodide (CuI) has been shown to be highly effective for converting aryl halides to nitriles. acs.org

Table 1: Examples of Palladium-Catalyzed Cyanation Systems for Aryl Halides

| Catalyst System | Cyanide Source | Key Features | Reference |

|---|---|---|---|

| Pd/C, dppf, Zinc Formate Dihydrate | Zn(CN)₂ | Practical, scalable method for aryl bromides and active aryl chlorides; avoids catalyst poisoning. | organic-chemistry.org |

| Palladacycle Catalysts | K₄[Fe(CN)₆]·3H₂O | Utilizes a non-toxic cyanide source; allows low catalyst loadings and fast reactions. | nih.gov |

| Pd(PPh₃)₄, CuI | NaCN | Cooperative catalyst effect enhances conversion rate and efficiency. | acs.org |

| Pd₂(dba)₃, P-t-Bu₃ | Zn(CN)₂ | Mild conditions (room temperature to 40 °C) in aqueous media. | mit.edu |

Ruthenium-Catalyzed Transformations

Ruthenium has gained significant attention in catalysis due to its ability to exist in multiple oxidation states. nih.gov Ruthenium-catalyzed reactions represent an alternative pathway for cyanation, with various catalysts being explored for their efficacy. nih.govbeilstein-journals.org While specific examples detailing the synthesis of this compound using ruthenium are less common in the literature than palladium-based methods, the general principles of ruthenium-catalyzed cyanation of aryl compounds are applicable.

Catalysts such as ruthenium(II) complexes have been successfully used for the C-H cyanation of arenes and heteroarenes. semanticscholar.org This approach involves the direct functionalization of a C-H bond, offering an atom-economical alternative to methods requiring pre-functionalized starting materials like aryl halides. Heterogeneous ruthenium catalysts, such as Ru/C or starch-immobilized ruthenium trichloride, have also been investigated for oxidative cyanation reactions, primarily of tertiary amines to form α-aminonitriles. nih.gov For instance, RuCl₃·nH₂O has been used to catalyze the oxidative cyanation of tertiary amines with sodium cyanide, using molecular oxygen as the oxidant. nih.gov Although these methods have not been explicitly reported for this compound, they showcase the potential of ruthenium catalysis in nitrile synthesis.

Table 2: Examples of Ruthenium Catalysts in Cyanation Reactions

| Catalyst | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Ruthenium(II) Complexes | Arenes and Heteroarenes | C-H Cyanation | semanticscholar.org |

| Starch-Immobilized RuCl₃ | Tertiary Amines | Oxidative Cyanation | nih.gov |

| RuCl₃·nH₂O | Tertiary Amines | Aerobic Oxidative Cyanation | nih.gov |

| Ru/C | Tertiary Amines | Oxidative Cyanation | nih.gov |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for chemical intermediates. In the synthesis of this compound, several strategies align with these principles, aiming to reduce environmental impact and improve safety.

A key development is the use of aqueous media for synthesis. researchgate.net Palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been successfully performed at mild, low temperatures (room temperature to 40 °C) in water. mit.edu This approach significantly reduces the reliance on volatile and often toxic organic solvents. Surfactants can be employed to facilitate reactions in aqueous media, further enhancing the green credentials of the process. researchgate.net

The choice of reagents is another critical factor. The use of non-toxic or less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is a significant step towards a safer process compared to highly toxic alkali metal cyanides like NaCN or KCN. nih.govresearchgate.net

Furthermore, energy efficiency can be improved through methods like microwave-assisted synthesis. smolecule.commdpi.com Microwave heating can lead to dramatically shorter reaction times and increased product yields compared to conventional heating methods, thereby reducing energy consumption. smolecule.commdpi.com These green chemistry approaches are pivotal for developing more sustainable and environmentally friendly manufacturing processes for this compound.

Reaction Chemistry and Mechanistic Investigations of 5 Chloro 2 Fluorobenzonitrile

Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluorobenzonitrile

The aromatic ring of this compound is rendered electron-deficient by the potent electron-withdrawing effects of the ortho-fluorine and para-nitrile groups. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAᵣ) reactions. Notably, the fluorine atom at the C-2 position is significantly more activated towards substitution than the chlorine atom at the C-5 position. smolecule.com The reaction proceeds through a classic addition-elimination mechanism, wherein the nucleophile attacks the carbon bearing the fluorine, forming a stabilized Meisenheimer intermediate, followed by the elimination of the fluoride (B91410) ion. smolecule.com

A key application of this reactivity is in the synthesis of heterocyclic scaffolds. For instance, this compound reacts with thioglycolate esters, such as methyl thioglycolate, in the presence of a base like triethylamine (B128534) (Et₃N). rsc.org In this reaction, the sulfur atom acts as the nucleophile, displacing the fluoride to form a thioether intermediate, which then undergoes an intramolecular cyclization involving the nitrile group to yield 3-aminobenzo[b]thiophene derivatives. rsc.orgossila.com These products are valuable precursors for molecules with biological activity, such as kinase inhibitors. ossila.com

Another significant application is the N-arylation of amines. rsc.org The reaction of this compound with various amines, often in an aqueous medium with a base system like N,N-diisopropylethylamine (DIPEA) and sodium carbonate (Na₂CO₃), leads to the formation of N-aryl products through the displacement of the fluorine atom. rsc.org Similarly, the synthesis of aryl ethers can be achieved by reacting the compound with appropriate oxygen nucleophiles. ossila.com

| Nucleophile | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl Thioglycolate | Et₃N, DMSO, 130°C (Microwave) | 3-Aminobenzo[b]thiophene derivative | rsc.org |

| Amines (e.g., Piperidine) | DIPEA, Na₂CO₃, Water, Reflux | N-Aryl Amine | rsc.org |

| Ethyl Mercaptoacetate (B1236969) | Basic conditions | Aryl Ether Inhibitor Precursor | ossila.com |

Palladium-Catalyzed Coupling Reactions Involving this compound

While the fluorine atom is the primary site for nucleophilic attack, the chlorine atom at the C-5 position is amenable to participating in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. The carbon-chlorine bond in this compound can be activated by a palladium catalyst to couple with a variety of organoboron reagents, such as boronic acids or their esters. smolecule.com While specific examples directly using this compound are not extensively detailed in the literature, the reaction of its close analog, 5-bromo-2-fluorobenzonitrile, provides a strong precedent. rsc.org In a typical protocol, the halo-benzonitrile is reacted with a boronate ester in the presence of a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and a base such as sodium carbonate to yield the coupled product. rsc.org This methodology allows for the introduction of diverse aryl or heteroaryl substituents at the C-5 position.

| Coupling Partner | Catalyst System | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|

| trans-2-Cyclopropylvinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₂Cl₂ | DME/EtOH/H₂O, aq. Na₂CO₃ | (E)-5-(2-Cyclopropylvinyl)-2-fluorobenzonitrile | rsc.org |

| Arylboronic Acids | Pd(PPh₃)₄ | DMF, K₂CO₃ | 5-Aryl-2-fluorobenzonitrile |

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methodologies are applicable for the derivatization of this compound and related compounds. The Heck coupling, for example, can be used to form styrene (B11656) derivatives by reacting the C-Cl bond with alkenes. These cross-coupling reactions significantly expand the synthetic utility of the molecule, enabling the creation of complex structures from the simple benzonitrile (B105546) core. evitachem.com

Derivatization Reactions at the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional handle that can be transformed into a variety of other groups or participate directly in cyclization reactions.

A prominent example is its role in the domino reaction that forms 3-aminobenzothiophenes. nih.gov Following the initial S-arylation where a mercapto-ketone or -ester displaces the fluorine atom, the nitrile group undergoes an intramolecular cyclization. This step involves the formation of an enolate which then attacks the electrophilic carbon of the nitrile, leading to the formation of the five-membered thiophene (B33073) ring and the concomitant formation of a 3-amino group. rsc.orgnih.gov

Furthermore, the nitrile group can undergo more traditional transformations. It can be reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Conversely, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, further expanding the range of possible derivatives.

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Intramolecular Cyclization | (Following S-arylation with a thioglycolate) | 3-Amino group (on a fused ring) | rsc.orgnih.gov |

| Reduction | LiAlH₄ or H₂/Pd | Primary Amine (-CH₂NH₂) | |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |

Investigations into Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Both experimental and computational methods have been employed to elucidate the reaction pathways of this compound and its analogs.

Elucidation of Reaction Pathways

As previously mentioned, nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination (SNAᵣ) mechanism. smolecule.com The stability of the key Meisenheimer intermediate is enhanced by the strong electron-withdrawing capabilities of the nitrile and fluorine substituents. smolecule.com Kinetic studies have shown that such halogen exchange reactions typically follow second-order kinetics, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile. smolecule.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying these pathways. DFT calculations can predict regioselectivity and model the transition states of these reactions. For the domino synthesis of aminobenzothiophenes, DFT functionals such as M06-2X have been used to map the reaction mechanism, confirming the sequence of S-arylation followed by intramolecular cyclization and accounting for the non-covalent interactions that influence the transition states. nih.gov Mechanistic studies on related N-arylation reactions have also highlighted the role of the base (e.g., DIPEA) in stabilizing the reaction intermediate through hydrogen bonding, thereby lowering the energy of the transition state and facilitating the reaction. rsc.org

Kinetic Isotope Effect Studies in Derivatization Processes

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. nih.govosti.gov This is achieved by comparing the reaction rates of a substrate containing a heavier isotope (like deuterium, D) with its lighter, more common counterpart (protium, H). nih.gov A significant difference in rates (a primary KIE) suggests the C-H bond is broken during the slowest step of the reaction. nih.govosti.gov

Despite the utility of this method, specific studies detailing the kinetic isotope effects in the derivatization processes of this compound have not been found in a review of current literature. Such studies would be invaluable for understanding, for example, C-H activation or other steps where a bond to a hydrogen atom is cleaved during its transformation into more complex molecules. Without experimental data, a data table for this specific compound cannot be generated.

Molecular Structure and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of 5-Chloro-2-fluorobenzonitrile

Studies based on X-ray diffraction have determined that this compound crystallizes in the monoclinic system. researchgate.net The specific space group has been identified as P2₁/c. researchgate.net This crystallographic arrangement is indicative of the molecule's inherent asymmetry. Detailed parameters of the unit cell have been reported from these analyses. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7909(7) |

| b (Å) | 14.265(3) |

| c (Å) | 12.171(2) |

| α (°) | 90 |

| β (°) | 92.314(3) |

| γ (°) | 90 |

Data sourced from Campbell et al., 2014. researchgate.net

The packing of this compound molecules within the crystal lattice is directed by a variety of non-covalent forces. The collective study of this and other related small organic molecules indicates the presence of several types of intermolecular interactions, which can include hydrogen bonding, π-stacking, halogen-halogen interactions, and C–H···X (where X is a halogen or nitrogen) interactions. researchgate.net The solid-state packing behavior is particularly influenced by intermolecular halogen bonding.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing a detailed fingerprint of the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. While a detailed experimental spectrum and a full list of vibrational assignments for this compound are not extensively reported in the surveyed literature, analysis of related halogenated benzonitriles provides insight into expected characteristic frequencies. spectroscopyonline.comresearchgate.net For instance, the C≡N (nitrile) functional group is known to produce a strong and sharp absorption band. researchgate.net In related di- and tri-halogenated benzonitriles, this nitrile stretching vibration typically appears in the region of 2200–2260 cm⁻¹. spectroscopyonline.comresearchgate.net

A Normal Coordinate Analysis (NCA) is a computational method used to assign specific vibrational modes to the observed bands in IR and Raman spectra. stackexchange.com This analysis involves calculating the potential energy distribution (PED) for each mode. researchgate.netnih.gov Comprehensive NCA studies have been performed on various substituted benzonitriles, including monohalogenated and other dihalogenated isomers. researchgate.netnih.gov These analyses provide a robust framework for assigning vibrations such as C-H stretching, C-C ring modes, C-halogen stretching, and various in-plane and out-of-plane bending modes. nih.gov However, a specific NCA with detailed PED assignments for this compound has not been found in the surveyed scientific literature.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) or visible regions.

UV-Visible Spectroscopy Characterization

Resonance Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective spectroscopic technique used to study the electronic and vibrational structure of molecules in the gas phase. wikipedia.org It involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state, and a subsequent photon ionizes it. wikipedia.org This resonance condition greatly enhances the ionization probability, allowing for detailed spectroscopic analysis. wikipedia.org The resulting ions are detected by a mass spectrometer, which provides mass selectivity, eliminating interference from impurities. researchgate.net

While REMPI is a powerful tool for analyzing substituted benzonitriles, specific experimental data for this compound are not available in the reviewed literature. sxu.edu.cnnih.gov However, extensive research has been conducted on the closely related isomer, 2-fluorobenzonitrile (B118710) (2FBN), providing valuable insight into the spectroscopy of fluorinated benzonitriles. mdpi.compreprints.org Studies using two-color REMPI spectroscopy determined the precise excitation energy for the S₁ ← S₀ transition of 2-fluorobenzonitrile to be 36,028 ± 2 cm⁻¹. mdpi.comresearcher.life This value represents the energy required to promote the molecule from its ground electronic state (S₀) to its first excited singlet state (S₁). mdpi.com

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides precise measurements of the ionization energies of molecules and detailed vibrational spectra of their cations. sxu.edu.cnpreprints.org In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field then ionizes these Rydberg states, and the resulting ions are mass-analyzed. preprints.org This method allows for the determination of adiabatic ionization energies with exceptional accuracy. acs.org

Specific MATI spectroscopic data for this compound has not been reported in the available literature. However, detailed studies on its structural isomer, 2-fluorobenzonitrile, have been performed. mdpi.com For 2-fluorobenzonitrile, the adiabatic ionization energy was precisely determined to be 78,650 ± 5 cm⁻¹ (9.7514 ± 0.0006 eV). mdpi.com This value corresponds to the energy difference between the ground vibrational level of the neutral molecule (S₀) and the ground vibrational level of the cation (D₀). mdpi.compreprints.org The combination of REMPI and MATI provides a comprehensive picture of the electronic structure and energy levels of both the neutral excited state and the cation. researcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (chlorine at C5, fluorine at C2, and nitrile at C1) breaks the symmetry of the ring, making each proton chemically non-equivalent. The chemical shifts and coupling patterns (splitting) of these protons would be influenced by the electron-withdrawing effects of the fluorine, chlorine, and nitrile groups, as well as through-space coupling with the fluorine atom. While synthetic procedures involving this compound are documented, specific, detailed ¹H NMR spectral data with assignments and coupling constants are not provided in the surveyed literature. wiley-vch.dersc.orgnih.gov

Mass Spectrometric Techniques for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and elemental composition, as well as serving as a powerful tool for monitoring its chemical transformations. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is crucial for verifying the compound's molecular formula, C₇H₃ClFN. The precise mass measurement capabilities of HRMS allow for the experimental determination of the monoisotopic mass, which is 154.9938 atomic mass units (amu). chemsrc.com

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern resulting from the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a corresponding intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound.

Computational predictions of collision cross-section (CCS) values provide further structural information, offering insights into the ion's three-dimensional shape in the gas phase. These predicted values for various adducts of this compound are valuable for ion mobility mass spectrometry studies. uni.lu

The following table summarizes the predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for different adducts of this compound. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 156.00108 | 124.6 |

| [M+Na]⁺ | 177.98302 | 137.5 |

| [M+K]⁺ | 193.95696 | 132.7 |

| [M+NH₄]⁺ | 173.02762 | 144.8 |

| [M-H]⁻ | 153.98652 | 127.3 |

| [M+HCOO]⁻ | 199.99200 | 141.2 |

| [M]⁺ | 154.99325 | 120.3 |

| [M]⁻ | 154.99435 | 120.3 |

In addition to structural elucidation, mass spectrometry is a vital tool for real-time reaction monitoring. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to track the progress of synthetic reactions involving this compound. For instance, in cross-coupling reactions where the chlorine or fluorine atom is substituted, LC-MS can monitor the depletion of the starting material and the emergence of reaction intermediates and final products. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity. Gas chromatography coupled with mass spectrometry (GC-MS) is also a highly sensitive method for analyzing halogenated benzonitrile (B105546) isomers and quantifying trace impurities. smolecule.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational stability of 5-Chloro-2-fluorobenzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. Experimental validation for these theoretical models comes from techniques like X-ray diffraction, which has determined that this compound crystallizes in a monoclinic system with the P2₁/c space group. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying substituted benzonitriles due to its balance of accuracy and computational cost. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often paired with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ, to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net

For related fluorinated benzonitriles, DFT calculations have been instrumental in predicting stable structures and vibrational spectra. researchgate.netsmolecule.com These theoretical spectra show good agreement with experimental data from FTIR and FT-Raman spectroscopy. researchgate.netderpharmachemica.com Applying these methods to this compound allows for the precise calculation of its geometric parameters.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-C-F | 120.5° |

| Bond Angle | C-C-CN | 121.0° |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While often less accurate than DFT for electron correlation effects, they provide a fundamental baseline for molecular structure calculations. researchgate.net For substituted benzonitriles, ab initio HF calculations, often with basis sets like 6-31G(d,p), have been used to compute optimized geometries and thermodynamic properties. researchgate.net Studies on related molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) have utilized ab initio calculations to investigate their vibronic and cationic features, demonstrating the utility of these methods in understanding their fundamental properties. researchgate.netmdpi.com

Electronic Structure Analysis

The arrangement of electrons within this compound dictates its chemical reactivity and spectroscopic properties. Various analytical techniques are used to probe its electronic landscape.

The frontier molecular orbitals, HOMO and LUMO, are critical in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

For substituted benzonitriles, the HOMO-LUMO gap analysis confirms that charge transfer occurs within the molecule, which is crucial for its reactivity and potential nonlinear optical properties. derpharmachemica.comresearchgate.net In similar compounds, the presence of electron-withdrawing groups like the nitrile and halogen atoms tends to lower the LUMO energy, enhancing electrophilic characteristics. For 2-fluorobenzonitrile, the adiabatic ionization energy (related to the HOMO energy) has been experimentally determined to be 9.7514 ± 0.0006 eV. researchgate.netmdpi.com

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -7.0 to -6.5 | Primarily localized on the aromatic ring and halogen atoms |

| LUMO | -1.5 to -1.0 | Primarily localized on the benzonitrile (B105546) moiety, especially the C≡N group |

| HOMO-LUMO Gap | 5.5 to 5.0 | Indicates high kinetic stability and low chemical reactivity |

Understanding the distribution of electron density across the atoms of this compound is essential for predicting its intermolecular interactions and reactive sites. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for calculating atomic charges. derpharmachemica.com NPA is generally considered more reliable as it is less dependent on the basis set used. These analyses on related molecules have shown how substituents influence the electrostatic potential of the aromatic ring. derpharmachemica.com The electronegative fluorine, chlorine, and nitrogen atoms are expected to carry partial negative charges, while the adjacent carbon atoms carry partial positive charges.

Spectroscopic Property Predictions and Simulations

Computational simulations are instrumental in interpreting and assigning experimental spectra. By calculating theoretical spectra, researchers can gain a more accurate understanding of the vibrational and electronic properties of this compound.

Density Functional Theory (DFT) calculations are widely employed to simulate the infrared (IR) and Raman vibrational spectra of molecules. ahievran.edu.tr For halogenated benzonitriles, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable vibrational frequencies. ahievran.edu.tr These calculations help in the assignment of fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.gov

For related molecules, studies involve optimizing the molecular geometry and then performing frequency calculations to obtain the harmonic vibrational wavenumbers, infrared intensities, and Raman scattering activities. ahievran.edu.tr The calculated spectra are often scaled to achieve better agreement with experimental data. researchgate.net The assignments of vibrational modes, such as C-H stretching, C-C aromatic stretching, C-F stretching, C-Cl stretching, and the characteristic C≡N nitrile stretch, are aided by these theoretical predictions. scispace.comresearchgate.net

Table 1: Representative Vibrational Mode Assignments for Halogenated Benzonitriles

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretching | 3100-3000 |

| C≡N Stretching | 2240-2220 |

| C=C Aromatic Stretching | 1650-1400 |

| C-F Stretching | 1300-1000 |

| C-Cl Stretching | 750-700 |

Note: This table provides typical ranges and specific values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra by calculating excitation energies and oscillator strengths. arxiv.orgaps.org This approach is used to understand the electronic transitions within the molecule. derpharmachemica.com TD-DFT calculations, often performed at levels like TD-B3LYP, can predict the absorption wavelengths (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. kbhgroup.in

For analogous molecules like 2-fluorobenzonitrile, TD-DFT has been used to calculate the energies of the lowest singlet excited state (S1). mdpi.com These simulations are crucial for interpreting UV-Vis absorption spectra and understanding the photophysical properties of the compound. The choice of functional and basis set can influence the accuracy of the predicted excitation energies. arxiv.org

Franck-Condon simulations are essential for modeling the vibronic structure of electronic transitions, providing detailed insights into the coupling between electronic and vibrational states. wolframcloud.com These simulations calculate the Franck-Condon factors, which are proportional to the intensity of vibronic peaks in absorption and emission spectra. wolframcloud.com

Studies on similar molecules, such as 2-fluorobenzonitrile, have utilized Franck-Condon simulations based on DFT calculations to reproduce and assign the vibrational features observed in the S1 ← S0 electronic transition spectra obtained through techniques like Resonance-Enhanced Multiphoton Ionization (REMPI). mdpi.comnih.gov The agreement between the simulated and experimental spectra allows for a detailed assignment of the vibrational modes in the excited electronic state. mdpi.comscilit.com

Computational chemistry provides a means to calculate various thermodynamic and kinetic parameters, offering insights into the stability and reactivity of this compound under different conditions.

DFT calculations can be used to determine key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. iapaar.com These calculations are typically performed for the optimized molecular geometry and can provide information on the thermal stability of the molecule. iapaar.com For instance, the standard enthalpy of formation (ΔfH°) can be estimated using high-level ab initio methods, which are crucial for thermochemical databases. nist.gov

Kinetic parameter calculations, although less commonly reported for this specific molecule in the available literature, can be approached using computational methods. For example, transition state theory combined with DFT can be used to calculate the activation energies of potential reactions involving this compound, providing insights into its reactivity pathways.

Research Applications and Synthetic Utility of 5 Chloro 2 Fluorobenzonitrile Derivatives

Role as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

5-Chloro-2-fluorobenzonitrile is a versatile dihalogenated building block widely utilized in medicinal chemistry and drug discovery for the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com Its distinct arrangement of a cyano group, a fluorine atom, and a chlorine atom on a benzene (B151609) ring provides multiple reactive sites for facile synthesis and derivatization. ossila.com

Development of Kinase Inhibitors (e.g., Aminobenzo[b]thiophene derivatives, Thieno[2,3-b]pyridine (B153569) core motifs, PIM Kinase Inhibitors)

The unique electronic properties of this compound make it an important precursor for various heterocyclic scaffolds known to exhibit kinase inhibitory activity.

Aminobenzo[b]thiophene Derivatives: This compound serves as a key starting material in the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are core structures in many kinase inhibitors. ossila.comrsc.org The synthesis is typically achieved through the reaction of this compound with methyl thioglycolate or ethyl mercaptoacetate (B1236969) in the presence of a base like triethylamine (B128534). ossila.com The reaction proceeds via a nucleophilic aromatic substitution of the highly reactive fluorine atom, followed by an intramolecular cyclization to form the benzothiophene (B83047) ring. ossila.com This scaffold allows for further derivatization to fine-tune the binding affinity of the final compound to specific kinase targets. ossila.com

Thieno[2,3-b]pyridine Core Motifs: Building upon the aminobenzo[b]thiophene scaffold, this compound is instrumental in creating more complex heterocyclic systems like the thieno[2,3-b]pyridine core. rsc.org These motifs are found in inhibitors of various kinases, including LIMK1. rsc.org The initial 3-aminobenzo[b]thiophene product can undergo further reactions to construct the fused pyridine (B92270) ring, leading to compounds with potential applications in oncology and other therapeutic areas. ekb.egresearchgate.net

PIM Kinase Inhibitors: The benzo rsc.orgorientjchem.orgthieno[3,2-d]pyrimidin-4-one scaffold, which has been identified in inhibitors of PIM kinases, can be prepared from 3-aminobenzo[b]thiophene derivatives. rsc.org PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them a significant target in oncology. mdpi.comnih.gov The synthesis of these complex heterocyclic systems relies on the initial construction of the benzo[b]thiophene ring, for which this compound is a valuable precursor. rsc.org

| Scaffold | Kinase Target Family | Synthetic Role of this compound |

|---|---|---|

| Aminobenzo[b]thiophene | General Kinase Inhibitors | Direct precursor via reaction with thioglycolates. ossila.comrsc.org |

| Thieno[2,3-b]pyridine | LIMK1, others | Precursor to the foundational aminobenzo[b]thiophene structure. rsc.org |

| Benzo rsc.orgorientjchem.orgthieno[3,2-d]pyrimidin-4-one | PIM Kinases | Precursor to the foundational aminobenzo[b]thiophene structure. rsc.org |

Synthesis of Anti-Bacterial Agents (e.g., Bacillus anthracis Enoyl–ACP Reductase Inhibitors)

This compound is employed in the synthesis of potent anti-bacterial agents, specifically targeting critical enzymes in bacterial metabolic pathways. ossila.com A notable application is in the preparation of aryl ether inhibitors of Bacillus anthracis enoyl–acyl carrier protein (ACP) reductase (ENR). ossila.com This enzyme is a key component of the bacterial fatty acid synthesis (FAS-II) system, which is essential for bacterial survival. nih.gov These inhibitors are often analogues of the broad-spectrum antibacterial agent triclosan (B1682465) and are developed as potential treatments for infections caused by resistant pathogens, including the agent of anthrax. nih.gov

Precursor in Antiviral and Anticancer Agent Synthesis

The structural framework of this compound is a valuable component in the synthesis of various compounds with antiviral and anticancer properties. The presence of halogen atoms and a nitrile group allows for its incorporation into larger, more complex heterocyclic systems known for their biological activity.

For instance, the benzonitrile (B105546) moiety is a feature in some classes of antiviral compounds. nih.govnih.gov The ability to use this precursor to create substituted aromatic rings is key to building libraries of potential therapeutic agents. In anticancer research, heterocyclic structures derived from precursors like this compound are common. For example, benzo[b]thiophene derivatives, which can be synthesized from this starting material, have been investigated for their activity against multidrug-resistant Staphylococcus aureus and also possess anticancer properties. mdpi.com

Derivatives as GABA-A Receptor Agonists for Neurological Research

The gamma-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target of clinically important drugs like benzodiazepines. nih.govnih.gov The development of selective ligands for GABA-A receptor subtypes is a significant goal in neurological research. Fluorinated aromatic groups are often incorporated into the structure of these ligands to modulate their potency, selectivity, and pharmacokinetic properties. While direct synthesis of GABA-A agonists from this compound is not prominently detailed, its utility as a fluorinated building block makes it a relevant precursor for creating substituted phenyl moieties that are integral to the structure of novel pyrazolopyrimidine and other nonbenzodiazepine agonists targeting specific GABA-A receptor subtypes. medchemexpress.com

Synthesis of Quinazolines for Anti-Inflammatory and Antitumor Research

Quinazoline (B50416) and its derivatives, particularly quinazolinones, are a class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antihypertensive effects. openmedicinalchemistryjournal.commdpi.com The synthesis of the quinazoline core often begins with substituted anthranilic acids. This compound can be a precursor to the required 5-chloro-2-fluoroanthranilic acid through hydrolysis of the nitrile group. This intermediate can then be reacted with various reagents to construct the fused pyrimidine (B1678525) ring of the quinazoline system. The fluorine and chlorine substituents provided by the starting material can enhance the biological activity and physicochemical properties of the final quinazoline derivatives, making them promising candidates for further investigation in anti-inflammatory and cancer research. orientjchem.orgmdpi.com

Applications in Agrochemical Research

In addition to its role in pharmaceutical synthesis, this compound and its isomers serve as important intermediates in the agrochemical industry. smolecule.com Fluorinated compounds are increasingly prevalent in modern crop protection products due to their enhanced efficacy, metabolic stability, and unique modes of action. ccspublishing.org.cn This building block is used in the development of novel herbicides and pesticides. chemimpex.com The specific substitution pattern of this compound can be leveraged to create complex molecules with potent biological activity against weeds, insects, or fungi, contributing to improved crop yields and protection. chemimpex.comgoogle.com

Synthesis of Herbicides and Insecticides

This compound is a key building block in the synthesis of various agrochemicals, including herbicides and insecticides. Its unique substitution pattern allows for the creation of complex molecules with potent biological activity. Fluorobenzonitriles, in general, are important intermediates in the crop protection industry. google.com The presence of both chloro and fluoro groups on the benzonitrile ring provides multiple reaction sites for chemists to elaborate the molecule into more complex structures.

One of the primary applications of this compound is in the development of next-generation pesticides. By strategically modifying the structure of this compound, researchers can design molecules with improved efficacy, reduced environmental impact, and novel modes of action to combat pest resistance.

Compounds for Crop Protection Research

The versatility of this compound makes it a valuable tool in crop protection research. It serves as a starting material for the synthesis of a wide range of compounds that are screened for herbicidal and insecticidal activity. The development of novel agrochemicals is crucial for sustainable agriculture and effective pest management. nbinno.com

Research in this area focuses on creating derivatives that exhibit high potency against target pests while maintaining safety for non-target organisms and the environment. The insights gained from studying the structure-activity relationships of these derivatives help in the rational design of new and more effective crop protection agents.

| Application | Compound Class | Research Focus |

| Herbicides | Fluorobenzonitrile Derivatives | Developing agents with improved efficacy and reduced environmental impact. |

| Insecticides | Fluorobenzonitrile Derivatives | Designing molecules with novel modes of action to combat resistance. |

Advanced Materials Science Applications

Development of Organic Light-Emitting Diode (OLED) Materials (e.g., Thermally Activated Delayed Fluorescence Dyes)

Derivatives of fluorinated benzonitriles are utilized in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Specifically, they are used as precursors for thermally activated delayed fluorescence (TADF) dyes. ossila.com TADF emitters are a class of purely organic molecules that can achieve up to 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. mdpi.comrsc.org

The synthesis of TADF dyes often involves the reaction of a benzonitrile derivative, like 2-bromo-5-fluorobenzonitrile, with other organic molecules such as phenoxazines, carbazoles, or acridan. The resulting OLED devices have shown promising performance, with high current and power efficiencies. ossila.com

Application in Liquid Crystal Research

Fluorobenzonitrile compounds are important intermediates in the synthesis of liquid crystal materials. For example, 3,4,5-trifluoro-benzonitrile can be used to synthesize materials with desirable liquid crystalline properties. The introduction of fluorine atoms into the molecular structure can significantly influence the mesomorphic behavior, dielectric anisotropy, and other physical properties of the final liquid crystal material.

Derivatization for Novel Chemical Entities

Synthesis of Complex Organic Molecules

This compound is a versatile building block for the synthesis of a variety of complex organic molecules. ossila.com Its multiple functional groups allow for a range of chemical transformations, making it a valuable starting material in medicinal chemistry and organic synthesis. ossila.com

For instance, it can be used in the synthesis of aminobenzo[b]thiophene derivatives. These compounds can serve as kinase inhibitors and have the potential for further derivatization to achieve specific binding affinities. ossila.com The reactivity of the fluorine and chlorine atoms, as well as the nitrile group, provides chemists with the flexibility to construct intricate molecular architectures.

| Precursor | Reaction Type | Product Class | Potential Application |

| 2-bromo-5-fluorobenzonitrile | Nucleophilic Aromatic Substitution & Buchwald-Hartwig Amination | TADF Dyes | OLED Devices ossila.com |

| This compound | Reaction with Ethyl Mercaptoacetate | Aminobenzo[b]thiophene | Kinase Inhibitors ossila.com |

Formation of Functionalized Aromatic Compounds and Heterocycles

The strategic placement of chloro, fluoro, and cyano groups makes this compound and its derivatives valuable precursors for the synthesis of more complex functionalized aromatic compounds and heterocyclic systems. The inherent reactivity of the molecule, particularly the susceptibility of the carbon-fluorine bond to nucleophilic attack, provides a pathway for significant molecular elaboration.

The electron-withdrawing nature of the cyano group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). smolecule.commasterorganicchemistry.com In this context, the fluorine atom at the 2-position is a particularly good leaving group, allowing for substitution reactions under relatively mild conditions. smolecule.com This reactivity has been exploited in the preparation of aryl ethers, which are significant structural motifs in medicinal chemistry. For instance, this compound is used in the synthesis of aryl ether inhibitors of Bacillus anthracis enoyl–ACP reductase. ossila.com

Beyond simple substitution, the halogen atoms on the ring serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netrsc.org These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups to the benzonitrile core, thus creating a diverse array of functionalized aromatic compounds.

A significant application of this compound is in the construction of fused heterocyclic rings. smolecule.com A well-documented example is the synthesis of aminobenzo[b]thiophene derivatives. smolecule.comossila.com This transformation proceeds through a two-step sequence initiated by a nucleophilic aromatic substitution. First, the fluorine atom is displaced by a sulfur-containing nucleophile, such as the anion of methyl thioglycolate or ethyl mercaptoacetate. smolecule.comossila.com This is followed by an intramolecular cyclization, where the newly introduced side chain attacks the cyano group, leading to the formation of the fused thiophene (B33073) ring. This efficient method provides access to substituted 3-aminobenzo[b]thiophenes, which are recognized as important scaffolds for kinase inhibitors and other biologically active molecules. ossila.com One specific synthesis involves reacting this compound with methyl thioglycolate in the presence of triethylamine as a base, which yields methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate. smolecule.com

Table 1: Synthesis of Benzothiophene Derivative

| Reactant | Reagent | Product | Yield |

| This compound | Methyl thioglycolate, Triethylamine | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | 84% smolecule.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalysis

The industrial synthesis of 5-Chloro-2-fluorobenzonitrile predominantly relies on halogen exchange (Halex) reactions, where a chlorine atom is substituted with fluorine. Future research is geared towards overcoming the limitations of current methods, such as harsh reaction conditions and moderate yields.

Novel Catalytic Systems: A significant advancement lies in the development of more effective catalysts. Quaternary ammonium (B1175870) compounds with alkoxypolyoxyalkyl radicals have shown promise in facilitating chlorine-fluorine exchange. google.comsmolecule.com Research into phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, has demonstrated the potential to achieve high yields (e.g., 92.8%) under optimized conditions. smolecule.com The exploration of novel catalyst systems aims to reduce reaction times, lower temperatures, and improve selectivity, thereby making the synthesis more energy-efficient and cost-effective.

Alternative Reaction Pathways: Beyond traditional halogen exchange, researchers are investigating alternative synthetic routes. These include:

Fluorodenitration: This method involves the replacement of a nitro group with fluorine and can offer advantages in terms of reaction time and selectivity.

Microwave-Assisted Synthesis: This technique has been shown to significantly enhance reaction efficiency for the synthesis of derivatives. For instance, reacting this compound with methyl thioglycolate under microwave irradiation can produce 3-aminobenzo[b]thiophene derivatives in high yields (94-95%). ossila.com

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer a streamlined approach to synthesizing complex molecules from 2-fluorobenzonitrile (B118710) derivatives. nih.gov

Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize reaction conditions and ensure high purity, real-time monitoring of synthetic processes is crucial. Advanced spectroscopic techniques are being increasingly employed for in-situ analysis.

Real-Time Reaction Tracking: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on reaction progress and the formation of intermediates. This allows for precise control over reaction parameters, leading to improved yields and reduced byproduct formation. For instance, ¹⁹F NMR spectroscopy is a powerful tool for monitoring the course of fluorination reactions. ethz.ch The use of ¹H NMR spectroscopy has also been explored for monitoring N-arylation reactions in homogeneous systems. whiterose.ac.uk

Vibrational and Electronic Spectroscopy: Detailed spectroscopic studies, such as resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy, provide fundamental insights into the vibrational and electronic structures of fluorobenzonitrile isomers in their ground and excited states. mdpi.com This knowledge is invaluable for understanding their photochemical behavior and designing new applications.

High-Throughput Synthesis and Screening of Derivatives

The demand for novel bioactive compounds necessitates rapid and efficient methods for synthesizing and evaluating large libraries of derivatives.

Automated Synthesis: High-throughput synthesis platforms, often employing continuous flow reactors, enable the rapid production of a diverse range of this compound derivatives. smolecule.com This automated approach allows for systematic exploration of structure-activity relationships.

Rapid Screening Assays: The development of high-throughput screening (HTS) assays is essential for quickly identifying promising candidates from large chemical libraries. These assays can evaluate various biological activities, such as enzyme inhibition or receptor binding, accelerating the drug discovery process.

Targeted Applications in Emerging Therapeutic Areas

This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals. ontosight.ai Future research will likely focus on its application in developing treatments for a broader range of diseases.

Kinase Inhibitors: A significant area of application is in the development of kinase inhibitors for cancer therapy. ossila.comrsc.org The PIM kinases, for example, are implicated in tumorigenesis, and inhibitors derived from this compound show promise in this area. rsc.org

Antiviral and Antibacterial Agents: The compound is a precursor for synthesizing antiviral agents, such as those targeting influenza. ontosight.ai It is also used in preparing inhibitors of bacterial enzymes like Bacillus anthracis enoyl–ACP reductase. ossila.com

Central Nervous System Disorders: Derivatives of halogenated benzonitriles are being investigated for their potential in treating anxiety disorders by acting as GABAA receptor agonists.

Table 1: Examples of Therapeutic Areas and Targets

| Therapeutic Area | Target/Application | Reference |

|---|---|---|

| Oncology | Kinase Inhibitors (e.g., PIM kinases) | ossila.comrsc.org |

| Infectious Diseases | Antiviral agents (e.g., for influenza), Antibacterial agents (e.g., against Bacillus anthracis) | ossila.comontosight.ai |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science.

Molecular Modeling: Density Functional Theory (DFT) calculations are used to predict the molecular structure, vibrational frequencies, and electronic properties of this compound and its derivatives. mdpi.comresearchgate.net This allows for the rational design of new molecules with specific desired characteristics.

Predictive Toxicology and ADME: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new drug candidates. This helps in prioritizing the synthesis of compounds with favorable pharmacokinetic and safety profiles.

Structure-Based Drug Design: Docking and molecular dynamics simulations can be used to model the interaction of benzonitrile (B105546) derivatives with their biological targets, such as enzymes or receptors. mdpi.com This provides insights into the mechanism of action and can guide the optimization of lead compounds. For example, computational studies have been used to design novel tubulin polymerization inhibitors based on benzimidazole (B57391) acrylonitriles. mdpi.com

Sustainable and Scalable Production Methodologies

As the demand for this compound and its derivatives grows, there is an increasing emphasis on developing environmentally friendly and scalable manufacturing processes.

Green Chemistry Principles: Future synthetic methods will focus on reducing waste, using less hazardous reagents, and improving energy efficiency. This includes the use of greener solvents, such as cyclopentyl methyl ether (CPME), and biphasic systems to replace more toxic solvents like DMF. The use of ionic liquids as recyclable agents in benzonitrile synthesis is also a promising green approach. rsc.org

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better control over reaction conditions, improved safety, and easier scalability. smolecule.com This technology is well-suited for the industrial production of this compound and its derivatives, ensuring consistent quality and higher yields.

Catalyst Recycling: The development of recyclable catalysts, such as heterogeneous catalysts or those immobilized on solid supports, is a key aspect of sustainable synthesis. rsc.org This not only reduces costs but also minimizes the environmental impact of the manufacturing process.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-chloro-2-fluorobenzonitrile, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation of substituted benzonitrile precursors. For example, microwave-assisted reactions have been employed to enhance reaction efficiency. In one protocol, this compound was reacted with methyl thioglycolate and triethylamine under microwave irradiation (11 min, 92% yield) to form benzo[b]thiophene derivatives . Key optimization parameters include temperature control, solvent selection (e.g., polar aprotic solvents), and stoichiometric ratios of reagents.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments.

- IR spectroscopy to identify nitrile (C≡N) stretching vibrations (~2230 cm⁻¹) and halogen-related bands.

- Mass spectrometry (HRMS/ESI) to verify molecular weight (155.56 g/mol) and isotopic patterns .

- HPLC/GC for purity assessment (>98% typical for research-grade material).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Molecular formula : C₇H₃ClFN; Molecular weight : 155.56 g/mol .

- CAS RN : 57381-34-7; EC Number : 225-819-2 .

- Polarity : Moderately polar due to the nitrile group, influencing solubility in organic solvents (e.g., DMSO, DMF).

- Stability : Hydrolytically stable under anhydrous conditions but sensitive to strong bases.

Advanced Research Questions

Q. How does the electronic interplay between chlorine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The meta-chloro and ortho-fluoro substituents create an electron-deficient aromatic ring, directing electrophilic substitution and enabling participation in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) can predict regioselectivity, while experimental validation involves monitoring reaction intermediates via LC-MS and isolating products with X-ray crystallography .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer :

- Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., 3-chloro-2-fluorobenzonitrile, CAS 94087-40-8) .

- Solvent effects : Account for solvent-induced shifts by replicating experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Collaborative validation : Use shared databases (e.g., PubChem, EPA DSSTox) to reconcile discrepancies .

Q. How can this compound serve as a scaffold for designing bioactive molecules, and what are the challenges in optimizing pharmacokinetic properties?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., boronic acids, heterocycles) at the nitrile or halogen positions for target engagement.

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict solubility, metabolic stability, and toxicity. Challenges include balancing lipophilicity (LogP ~2.5) with bioavailability .

Q. What mechanistic insights explain unexpected byproducts during the hydrolysis of this compound?

- Methodological Answer : Competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) may occur under acidic/basic conditions. Kinetic studies (time-resolved IR/NMR) and trapping experiments (e.g., using TEMPO) can identify intermediates. For example, hydrolysis under alkaline conditions may yield benzoic acid derivatives via nitrile hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息